![molecular formula C7H7ClN4 B1487815 (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020035-28-2](/img/structure/B1487815.png)
(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
説明
The compound “(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” belongs to the class of organic compounds known as triazolopyridines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 8-position and a methanamine group at the 3-position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase its lipophilicity, while the methanamine group could participate in hydrogen bonding .科学的研究の応用
Cancer Therapeutics
The structural motif of (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is found in compounds that have been evaluated for their potential as cancer therapeutics. These compounds have shown inhibitory activities against specific kinases like c-Met/VEGFR-2, which are critical in cancer cell proliferation and angiogenesis . By inhibiting these kinases, the derivatives of this compound could offer a pathway to treat various cancers with high specificity and reduced side effects.
Antiproliferative Agents
Derivatives of this compound have demonstrated significant antiproliferative activities against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells . This suggests that the compound could be used to develop medications that prevent the growth of cancer cells, thereby aiding in cancer treatment.
Kinase Inhibition
The compound’s derivatives have been shown to possess excellent kinase inhibitory activities. For instance, one study reported a derivative with an IC50 value of 26.00 nM for c-Met kinase inhibition . This indicates a strong potential for the development of new kinase inhibitors that could serve as targeted therapies for diseases where kinase activity is dysregulated.
Apoptosis Induction
In cancer research, inducing apoptosis, or programmed cell death, is a valuable strategy for eliminating cancer cells. Some derivatives of (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine have been found to induce late apoptosis in cancer cells, which could be leveraged to develop drugs that specifically target and kill cancer cells .
Cell Cycle Arrest
The ability to halt the cell cycle is another important aspect of cancer treatment. Certain derivatives of this compound have been shown to inhibit the growth of cancer cells by causing cell cycle arrest in the G0/G1 phase . This could be particularly useful in the development of treatments that stop the progression of cancer.
Molecular Docking and Dynamics
The compound’s framework is suitable for molecular docking and dynamics studies, which are essential for understanding how drugs interact with their targets at the molecular level. These studies can provide insights into the binding affinities and stability of drug-target complexes, paving the way for the rational design of new drugs .
Each of these applications demonstrates the versatility and potential of (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine in scientific research, particularly in the field of medicinal chemistry. The compound’s ability to interact with biological targets offers numerous possibilities for the development of novel therapeutic agents. <|\end|> OP: ### Scientific Research Applications of (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
The compound (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine has garnered interest in various scientific research fields due to its unique chemical structure. Here is a comprehensive analysis of its applications across six distinct fields:
Cancer Research: This compound is a part of a class of chemicals that have been studied for their potential use in cancer treatment. Its structure is conducive to modifications that can target specific cancer-related pathways, making it a valuable scaffold for developing new oncology drugs.
Molecular Biology: In molecular biology, this compound can be used as a tool to study protein-ligand interactions, especially in the context of enzymes like kinases that are pivotal in signaling pathways. It can help in understanding the molecular basis of diseases and the development of targeted therapies.
Pharmacology: Due to its potential biological activity, (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine can be used in pharmacological studies to develop new drugs with improved efficacy and safety profiles. It can serve as a lead compound for the synthesis of molecules with desired pharmacokinetic and pharmacodynamic properties.
Chemical Synthesis: This compound can also be used in chemical synthesis as a building block for creating complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent in synthetic chemistry.
Biochemistry: In biochemistry, it can be utilized to probe the structure and function of biomolecules. By attaching fluorescent tags or other markers to this compound, researchers can track biological processes in real-time.
Material Science: The compound’s structural features may also find applications in material science, particularly in the design of organic semiconductors or as a component in organic light-emitting diodes (OLEDs), due to its potential electronic properties.
Each application area leverages the unique chemical properties of (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine, demonstrating its versatility and potential for contributing to advancements in scientific research. OP: ### Scientific Research Applications of (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Each application area leverages the unique chemical properties of (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine, demonstrating its versatility and potential for contributing to advancements in scientific research. OP: ### Comprehensive Analysis of (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine Applications
Cancer Therapeutics Development: This compound’s derivatives have shown promise in inhibiting kinases involved in cancer cell proliferation and angiogenesis, such as c-Met/VEGFR-2. This suggests potential use in developing targeted cancer therapies .
Antiproliferative Agents: Studies have indicated that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, pointing to their potential as agents that could prevent cancer cell growth .
Kinase Inhibition: The compound’s framework has been utilized to create derivatives with potent kinase inhibitory activities, which could lead to the development of new targeted therapies for diseases where kinase activity is dysregulated .
Apoptosis Induction: Some derivatives have been found to induce apoptosis in cancer cells, which could be harnessed to develop drugs that target and eliminate cancer cells .
Cell Cycle Arrest: Derivatives of this compound have shown the ability to cause cell cycle arrest in the G0/G1 phase in cancer cells, which could be beneficial in stopping the progression of cancer .
Molecular Docking and Dynamics: The compound is suitable for molecular docking and dynamics studies, which are crucial for drug development and understanding drug-target interactions at the molecular level .
作用機序
将来の方向性
特性
IUPAC Name |
(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c8-5-2-1-3-12-6(4-9)10-11-7(5)12/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYGVGANGMSGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



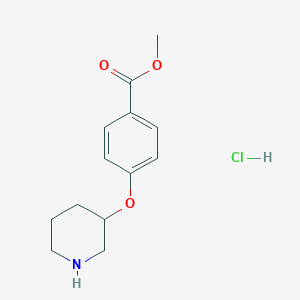
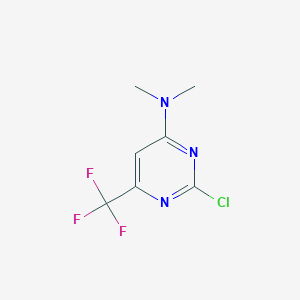
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)
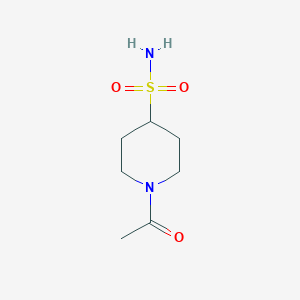
![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)
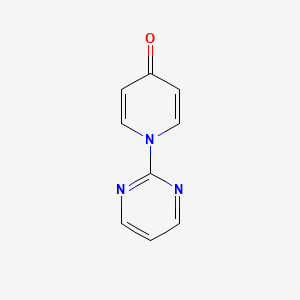
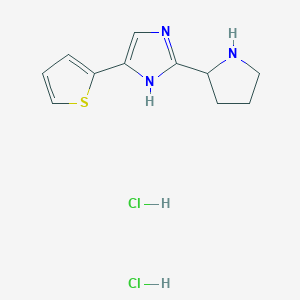

![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)

![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)


![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)